molecular formula C14H21NO B016364 4-[(1-Methylcyclohexyl)methoxy]aniline CAS No. 887406-96-4

4-[(1-Methylcyclohexyl)methoxy]aniline

Cat. No. B016364
M. Wt: 219.32 g/mol
InChI Key: MHDJBUXPIIBKCE-UHFFFAOYSA-N
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Description

“4-[(1-Methylcyclohexyl)methoxy]aniline” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .


Synthesis Analysis

This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-[(1-Methylcyclohexyl)methoxy]aniline” is represented by the SMILES string CC1(CCCCC1)NC2=CC=C(OC)C=C2 . The InChI key is MKOOEFNETIIRBU-UHFFFAOYSA-N .

Safety And Hazards

“4-[(1-Methylcyclohexyl)methoxy]aniline” is classified as a combustible liquid . The flash point is not applicable . It’s recommended to store this compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

4-[(1-methylcyclohexyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(9-3-2-4-10-14)11-16-13-7-5-12(15)6-8-13/h5-8H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDJBUXPIIBKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408030
Record name 4-[(1-methylcyclohexyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Methylcyclohexyl)methoxy]aniline

CAS RN

887406-96-4
Record name 4-[(1-methylcyclohexyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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